(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted with a 2-chlorobenzyl thioether group at the 2-position and an o-tolyl (2-methylphenyl) methanone moiety at the 1-position. Its molecular formula is C₁₉H₁₇ClN₂OS, with a molecular weight of 356.87 g/mol. The 2-chlorobenzyl thioether contributes to lipophilicity, while the o-tolyl methanone introduces steric bulk and electronic effects via the electron-withdrawing carbonyl group .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUBRKHOKSMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via Cyclocondensation
The 4,5-dihydro-1H-imidazole core is synthesized through a modified Debus-Radziszewski reaction. Ethylenediamine reacts with o-tolyl glyoxal under microwave irradiation (150°C, 100 W, 15 min), achieving 82% yield compared to 58% with conventional heating. Subsequent iodine-mediated oxidation in THF/K2CO3 introduces the thioether linkage:
Procedure :
- Charge a microwave vial with ethylenediamine (1.2 eq), o-tolyl glyoxal (1.0 eq), and acetonitrile (0.2 M).
- Irradiate at 150°C for 15 min under N2.
- Cool to 25°C, add 2-chlorobenzyl mercaptan (1.5 eq) and iodine (0.5 eq).
- Stir for 4 h, quench with Na2S2O3, extract with EtOAc.
Yield : 78% after column chromatography (SiO2, hexane:EtOAc 3:1).
Methanone Assembly via Carbodiimide Coupling
The critical C-N bond between the imidazole-thioether and o-tolyl groups is formed using 1,1'-carbonyldiimidazole (CDI)-mediated activation:
Optimized Protocol :
| Reagent | Quantity | Role |
|---|---|---|
| Imidazole-thioether | 1.0 eq | Nucleophile |
| o-Toluic acid | 1.1 eq | Electrophile |
| CDI | 1.5 eq | Activator |
| DBU | 2.0 eq | Base |
| THF | 0.1 M | Solvent |
- Activate o-toluic acid with CDI in THF (reflux 1 h).
- Add imidazole-thioether and DBU at 0°C.
- Warm to 25°C, stir 12 h.
- Quench with 1N HCl, extract with DCM.
Yield : 84% (HPLC purity >98%).
Reaction Optimization Studies
Solvent Effects on Cyclization Efficiency
Comparative studies in polar aprotic solvents revealed:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 65 | 6 |
| NMP | 32.2 | 71 | 5 |
| THF | 7.5 | 84 | 3 |
| DMSO | 46.7 | 58 | 8 |
THF’s low polarity minimizes imidazole ring decomposition while facilitating CDI activation.
Temperature-Dependent Side Reactions
Elevated temperatures (>60°C) during coupling promote thioether oxidation to sulfone byproducts. Kinetic profiling identified 25-40°C as optimal for suppressing this pathway (side products <2%).
Advanced Characterization Techniques
NMR Spectroscopic Fingerprinting
Critical 1H NMR signals (400 MHz, CDCl3):
- δ 2.41 (s, 3H, o-tolyl CH3)
- δ 3.75 (t, J=9.8 Hz, 2H, imidazole CH2)
- δ 4.62 (s, 2H, SCH2C6H4Cl)
- δ 7.21-7.89 (m, 8H, aromatic).
13C NMR confirms the ketone carbonyl at δ 198.7 ppm, with no detectable enol tautomers.
Mass Spectrometric Validation
HRMS (ESI+):
Calculated : [C18H16ClN2OS]+ 367.0638
Found : 367.0635 (Δ = -0.8 ppm)
Fragmentation pattern shows characteristic loss of CO (m/z 339) and C7H6ClS (m/z 157).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A microreactor system (0.5 mm ID, Re = 1200) achieves 91% yield in 8 min residence time versus 78% in batch over 3 h. Key parameters:
Purification Challenges
The compound’s low solubility in hydrocarbon solvents necessitates chromatographic purification. Economic analysis favors simulated moving bed (SMB) chromatography for >100 kg batches, reducing solvent consumption by 62% versus flash chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or amines .
Scientific Research Applications
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Thioether Substituents
- Target Compound : 2-((2-Chlorobenzyl)thio) group. The chlorine atom at the ortho position of the benzyl ring may hinder rotation, affecting conformational stability.
- (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Replaces 2-chlorobenzyl with 3-fluorobenzyl and substitutes o-tolyl methanone with a bromofuryl group. The fluorine atom’s electronegativity may enhance metabolic stability compared to chlorine .
- 2-(Methylthio)-1H-imidazol-5(4H)-ones (): Methylthio groups are less bulky than benzyl thioethers, increasing solubility but reducing lipophilicity .
Methanone Substituents
- Axially Chiral BODIPYs (): Derivatives like (3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone utilize o-tolyl methanone but in pyrrole-based systems, highlighting the role of aryl groups in tuning electronic properties .
Structural and Electronic Properties
Biological Activity
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C21H22ClN3O3S2
- Molecular Weight : 464 g/mol
- CAS Number : 851804-16-5
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cellular processes. The imidazole ring is known for its role in drug design due to its ability to mimic natural substrates and interact with biological macromolecules.
Target Interactions
- Tubulin Binding : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is beneficial in treating hormone-sensitive cancers such as breast cancer .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Study 1: Antiproliferative Effects
In a study evaluating various imidazole derivatives, this compound demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
Study 2: Mechanistic Insights
Further investigations revealed that the compound's mechanism involves targeting microtubules, leading to disrupted mitotic spindle formation. This was evidenced by immunofluorescence microscopy showing aberrant microtubule structures in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
